REACTION_CXSMILES
|
[NH2:1][C:2]1[C:6]([C:7]#[N:8])=[CH:5][NH:4][N:3]=1.[CH2:9](I)[CH2:10][CH2:11][CH2:12][CH3:13].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[NH2:1][C:2]1[N:3]([CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[N:4]=[CH:5][C:6]=1[C:7]#[N:8] |f:2.3.4|
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Name
|
|
Quantity
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15 g
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Type
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reactant
|
Smiles
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NC1=NNC=C1C#N
|
Name
|
|
Quantity
|
24.45 mL
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Type
|
reactant
|
Smiles
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C(CCCC)I
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Name
|
|
Quantity
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25.88 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heating
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Type
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TEMPERATURE
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Details
|
to cool
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Type
|
CUSTOM
|
Details
|
the DMF was removed on a rotary evaporator
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Type
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ADDITION
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Details
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Water was added (100 mL)
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Type
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EXTRACTION
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Details
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the organics were extracted with dichloromethane (3×100 mL)
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Type
|
WASH
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Details
|
The combined dichloromethane fractions were washed with water (50 mL) and brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
were dried (magnesium sulfate)
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Type
|
CUSTOM
|
Details
|
by NMR analysis (27.65 g, greater than theoretical yield)
|
Reaction Time |
9.5 min |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=NN1CCCCC)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |